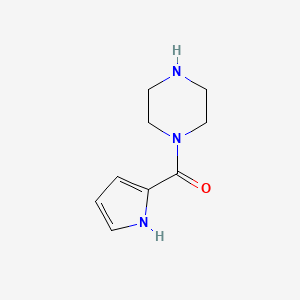

piperazin-1-yl(1H-pyrrol-2-yl)methanone

Description

Properties

IUPAC Name |

piperazin-1-yl(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h1-3,10-11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQFEINGSSZCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazin-1-yl(1H-pyrrol-2-yl)methanone typically involves the reaction of piperazine with a pyrrole derivative. One common method includes the acylation of piperazine with a pyrrole carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides. For example:

-

Reaction with alkyl halides :

Piperazin-1-yl(1H-pyrrol-2-yl)methanone reacts with methyl iodide in dichloromethane under reflux to yield N-methylated derivatives (e.g., 1-methylthis compound ). -

Reaction with acyl chlorides :

Treatment with acetyl chloride in the presence of triethylamine produces acyl-substituted derivatives (e.g., 1-acetylthis compound ).

Table 1: Nucleophilic Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Methyl iodide, DCM, reflux, 12 h | 1-Methylthis compound | 78% | |

| This compound | Acetyl chloride, Et₃N, DCM, 0°C→RT | 1-Acetylthis compound | 85% |

Acylation and Amidation

The carbonyl group enables coupling with amines via amidation. For instance:

-

Amidation with primary amines :

Using coupling agents like HATU or DCC, the compound reacts with amines (e.g., benzylamine) in DMF to form amide derivatives (e.g., N-benzyl-1-piperazin-1-yl(1H-pyrrol-2-yl)methanamide ) .

Table 2: Amidation Reactions

Suzuki-Miyaura Coupling (Brominated Derivatives)

Bromine substitution on the pyrrole ring allows cross-coupling reactions. For example:

-

(4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives .

Table 3: Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst/Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME, 80°C | (4-Phenyl-1H-pyrrol-2-yl)(piperazin-1-yl)methanone | 65% |

Oxidation and Reduction

-

Oxidation :

The pyrrole ring undergoes oxidation with KMnO₄ in acidic conditions to form pyrrole-2,3-dione derivatives . -

Reduction :

The carbonyl group is reduced with NaBH₄ or LiAlH₄ to yield secondary alcohols (e.g., piperazin-1-yl(1H-pyrrol-2-yl)methanol ).

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl/EtOH), the piperazine ring undergoes cleavage to form diamine derivatives .

Complexation with Metal Ions

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in coordination chemistry, forming complexes characterized by altered solubility and stability.

Key Research Findings

-

Synthetic Utility : The compound serves as a versatile intermediate in synthesizing bioactive molecules, including antipsychotics and antimicrobial agents .

-

Reactivity Trends : The piperazine ring exhibits higher nucleophilicity compared to the pyrrole moiety, directing substitution reactions to the nitrogen atoms.

Scientific Research Applications

Piperazin-1-yl(1H-pyrrol-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antipsychotic and antimicrobial properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of piperazin-1-yl(1H-pyrrol-2-yl)methanone involves its interaction with various molecular targets. In medicinal applications, it may act as an antagonist at dopamine and serotonin receptors, contributing to its antipsychotic effects. The compound can also inhibit certain enzymes, disrupting biological pathways essential for microbial survival .

Comparison with Similar Compounds

Key Observations :

- Amino groups (e.g., 4-aminophenyl) introduce sites for hydrogen bonding, which may enhance target affinity .

Variations in the Heterocyclic Group

The heterocycle attached to the methanone bridge influences electronic properties and bioactivity:

| Compound Name | Heterocycle | Molecular Formula | Notable Features | Reference |

|---|---|---|---|---|

| This compound HCl | 1H-pyrrole | C₉H₁₄ClN₃O | Electrophilic pyrrole NH; moderate polarity | |

| Piperazin-1-yl(pyridin-2-yl)methanone diHCl | Pyridine | C₁₀H₁₅Cl₂N₃O | Basic pyridine N; improved water solubility (dihydrochloride salt) | |

| 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone | Furan | C₁₃H₁₅N₅O₂ | Electron-rich furan; potential for metabolic oxidation | |

| (4-Benzylpiperazin-1-yl)(thiophen-2-yl)methanone | Thiophene | C₁₆H₁₉N₃OS | Sulfur atom enhances lipophilicity; possible CYP inhibition |

Key Observations :

- Pyridine derivatives exhibit higher basicity and solubility, making them favorable for salt formation (e.g., dihydrochloride) .

- Thiophene/furan rings introduce sulfur or oxygen heteroatoms, altering metabolic stability and electronic properties .

Methanone Bridge Modifications

Replacing the methanone bridge with other linkers or modifying its position affects conformational flexibility:

Key Observations :

- Ethanone bridges (vs. methanone) reduce steric hindrance but may decrease metabolic stability .

Biological Activity

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of piperazine with pyrrole derivatives. The general structure is characterized by a piperazine ring connected to a pyrrole moiety via a carbonyl group, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to piperazine derivatives. For instance, a study evaluated 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which shares structural similarities with this compound. PNT demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| PNT | S. epidermidis | 2.5 | 2.5 |

| PNT | S. aureus | 2.5 | 5.0 |

| PNT | MRSA | 6.7 | 10 |

Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. A study screened several compounds for their effects on human breast cancer cell lines (MDA-MB-435). Among the tested compounds, those similar to this compound showed promising results in inhibiting cancer cell proliferation at concentrations ranging from 10 to 80 µg/mL .

Case Study: Anticancer Screening Results

In vitro testing revealed that specific derivatives exhibited significant cytotoxic effects:

| Compound ID | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| 3a | 40 | 65 |

| 3c | 40 | 70 |

Anti-inflammatory Properties

The anti-inflammatory potential of piperazine derivatives has been explored in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell function by targeting inner bacterial structures rather than the membrane .

- Anticancer Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

- Anti-inflammatory Mechanism : The inhibition of inflammatory mediators suggests a pathway involving the suppression of NF-kB signaling or similar pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for piperazin-1-yl(1H-pyrrol-2-yl)methanone, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling piperazine derivatives with pyrrole-carbonyl precursors under mild basic conditions. For example, triethylamine is often used as a base to facilitate nucleophilic acyl substitution reactions . Optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (room temperature to 60°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be utilized to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Key signals include pyrrole protons (δ 6.2–6.8 ppm as multiplet) and piperazine methylene/methine protons (δ 2.5–3.5 ppm). Aromatic carbons in the carbonyl region (δ 160–170 ppm) in ¹³C NMR confirm the methanone group .

- MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺). For example, LC-HRMS with electrospray ionization (ESI) provides accurate mass measurements (e.g., ±0.001 Da) to validate molecular formulas .

Q. What stability studies are critical for this compound under stress conditions, and how are degradation products characterized?

- Methodology : Forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions is performed. For instance:

- Base hydrolysis : 0.1M NaOH at 60°C for 24 hours.

- Photolysis : Exposure to UV light (254 nm) for 48 hours.

Degradation products are analyzed using UPLC-MS/MS to identify molecular ions (e.g., m/z 354.30 for base degradation) and fragmentation patterns. Stability-indicating HPLC methods with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) are validated per ICH guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software determines bond lengths, angles, and stereochemistry. For example, piperazine rings typically adopt chair conformations, while pyrrole moieties show planar geometry. Hydrogen bonding networks (e.g., N–H···O interactions) and π-stacking are analyzed to predict packing efficiency and physicochemical properties .

Q. What computational strategies are effective in designing this compound-based inhibitors for viral proteases like SARS-CoV-2 Mpro?

- Methodology :

- Molecular docking : Autodock Vina or Schrödinger Suite evaluates binding affinity to Mpro active sites (e.g., Cys145-His41 catalytic dyad).

- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Electron-withdrawing substituents (e.g., halogens) on the aryl ring enhance inhibitory activity (IC₅₀ < 1 μM) .

Q. How do structural modifications to the pyrrole or piperazine rings affect the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodology :

- Piperazine substitution : Introducing hydroxyethyl groups improves solubility (logP reduction by 0.5–1.0) but may reduce blood-brain barrier penetration .

- Pyrrole functionalization : Nitro groups increase electrophilicity, enhancing covalent binding to target enzymes but raising hepatotoxicity risks. Metabolic stability is assessed via liver microsome assays (e.g., t₁/₂ > 60 minutes in human microsomes) .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodology :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).

- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Methodological Challenges

Q. What are the best practices for resolving overlapping signals in NMR spectra of piperazine-pyrrole hybrids?

- Methodology :

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign crowded regions (e.g., δ 2.5–3.5 ppm for piperazine).

- Decoupling experiments : Suppress scalar coupling to simplify multiplet patterns.

- Solvent optimization : Use deuterated DMSO-d₆ to enhance signal dispersion .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.